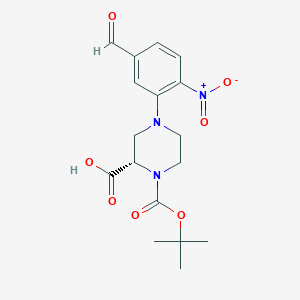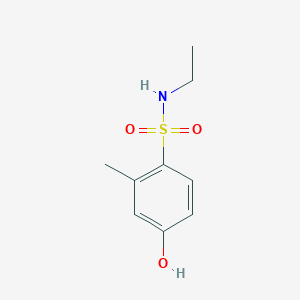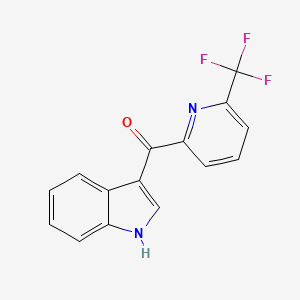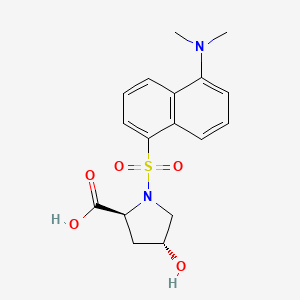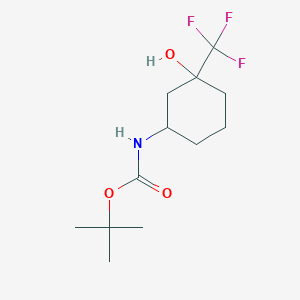
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol typically involves the protection of an amino group with a Boc group, followed by the introduction of a trifluoromethyl group. One common method involves the reaction of cyclohexanone with trifluoromethylamine to form the corresponding imine, which is then reduced to the amine. The amine is subsequently protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of solid acid catalysts in continuous flow systems can facilitate the Boc protection step, allowing for high yields and productivity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: NaBH4, methanol as solvent.
Deprotection: TFA, dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanone.
Reduction: this compound.
Deprotection: 3-amino-1-(trifluoromethyl)cyclohexanol.
Aplicaciones Científicas De Investigación
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-amino)-3-(trifluoromethyl)azetidine: Similar in structure but with an azetidine ring instead of a cyclohexanol ring.
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanone: The oxidized form of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol.
Uniqueness
This compound is unique due to its combination of a Boc-protected amino group and a trifluoromethyl group on a cyclohexanol ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H20F3NO3 |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-5-4-6-11(18,7-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17) |
Clave InChI |
VIPMNSBLWRVIFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(C1)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
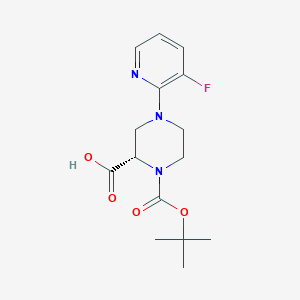
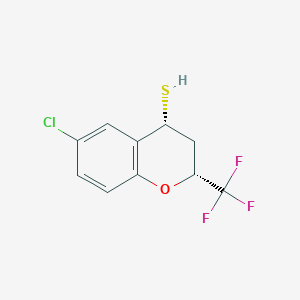
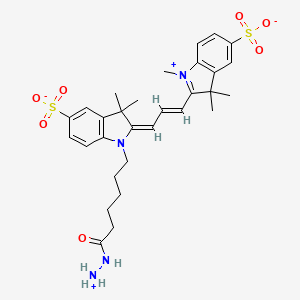
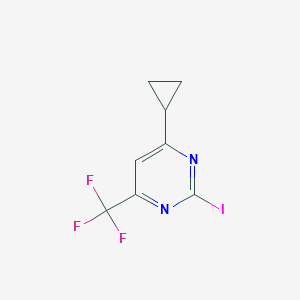
![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
